molecular formula C23H24N2O3 B2514998 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-11-7

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2514998
CAS RN: 631889-11-7
M. Wt: 376.456
InChI Key: GQRPZOWIGJNYFB-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Approaches

The compound has been synthesized through a process involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes, leading to a range of derivatives. This synthesis route enables the creation of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting a versatile method for generating a wide array of derivatives for further research and potential applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Potential Applications and Characteristics

Material Science and Electronics

Research into related compounds shows potential applications in material science, particularly in creating novel photoluminescent materials and electronic devices. For instance, derivatives of similar compounds have been explored for their aggregation-induced emission characteristics, offering insights into designing materials with stimulus-responsive fluorescent properties (Y. Lei et al., 2016). Such materials could be crucial for developing new optical and electronic devices, including sensors and displays.

Catalytic and Biological Activity

The compound's structural motifs suggest potential catalytic activities and biological interactions. While the specific research on this compound does not directly address these aspects, related structures have been investigated for their cytotoxic activities and interactions with biological molecules. For example, derivatives have shown potent cytotoxic effects against cancer cell lines, indicating potential pathways for exploring anticancer applications (L. Deady et al., 2003).

Molecular Modeling and Analysis

Computational Studies

The compound and its derivatives have been subjects of computational studies to understand their electronic and structural properties better. Such studies provide valuable insights into the molecular behavior, stability, and reactivity of these compounds, which can guide further synthetic and application-oriented research. For example, a related pyrrole containing chalcone was characterized by spectroscopic techniques and theoretical findings, offering a deeper understanding of its potential as a material for non-linear optical applications (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-12-17-18(13-15(14)2)28-22-19(21(17)26)20(16-8-6-5-7-9-16)25(23(22)27)11-10-24(3)4/h5-9,12-13,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRPZOWIGJNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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